Naringenin

Vue d'ensemble

Description

Citrus flavonoid. Antioxidant, anti-inflammatory. Affects various signaling pathways in vitro and in vivo. Crosses the blood-brain barrier.

Naringenin is a citrus-derived flavonoid that inhibits CYP3A4 activity in human liver microsomes (IC50s = 139-188 μM). At 100 mg/kg/day, this compound selectively inhibits the transcription of Smad3 and directly down-regulates TGF-β1, significantly reducing lung metastasis in mice with bleomycin-induced pulmonary fibrosis. This compound demonstrates both lipid lowering and insulin-like properties in low-density lipoprotein (LDL) receptor-deficient mice fed a Western diet containing 1-3% this compound by correcting VLDL overproduction, ameliorating hepatic steatosis, and attenuating dyslipidemia without affecting caloric intake or fat absorption.

This compound analytical standard provided with w/w absolute assay, to be used for quantitative titration.

The aglucon of naringin. This compound is a flavonoid that is considered to have a bioactive effect on human health as antioxidant, free radical scavenger, anti-inflammatory, carbohydrate metabolism promoter, and immune system modulator. It is the predominant flavanone in grapefruit. This substance has also been shown to reduce oxidative damage to DNA in vitro. Scientists exposed cells to 80 micromoles of this compound per liter, for 24 hours, and found that the amount of hydroxyl damage to the DNA was reduced by 24% in that very short period of time. This compound found in grapefruit juice has been shown to have an inhibitory effect on the human cytochromeisoform CYP1A2, which can change pharmacokinetics in a human (or orthologous) host of several popular drugs in an adverse manner, even resulting in carcinogens of otherwise harmless substances.

This compound is a bioactive flavonoid found in citrus and grapefruit.

(±)-Naringenin is a naturally occurring plant bioflavonoid present in orange and grape type of citrus fruit juices, which can exhibit pharmacological properties like anti-carcinogenic, estrogenic and anti-oxidative.

This compound fructoside, also known as this compound-7-sulfate, belongs to the class of organic compounds known as flavanones. Flavanones are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3. This compound fructoside is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound fructoside can be converted into this compound 7-O-beta-D-glucuronide. Outside of the human body, this compound fructoside can be found in tea. This makes this compound fructoside a potential biomarker for the consumption of this food product.

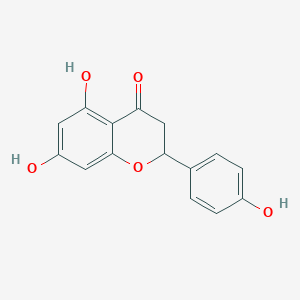

This compound is a trihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5, 6 and 4'. It is a trihydroxyflavanone and a member of 4'-hydroxyflavanones.

Mécanisme D'action

Target of Action

Naringenin interacts with several targets in the body. It has been reported to inhibit human two-pore channel 2, which can reduce the metastatic potential of melanoma . It also suppresses the cell migration and cell invasion tendencies of MDA-MB-231 breast cancer cells . Furthermore, it has been found to have antagonistic activities on all types of opioid receptors .

Mode of Action

This compound’s mode of action is multifaceted. It can modulate different cellular signaling pathways, suppress cytokine and growth factor production, and arrest the cell cycle . It is also an effective inhibitor of PI3K and the mitogen-activated protein kinase (MAPK) pathway . Moreover, it restricts ERα to the cytoplasm in MCF-7 cells .

Biochemical Pathways

The biosynthesis pathway of this compound involves a six-step process, catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase and its associated cytochrome P450 reductase, para-coumarate-CoA ligase, chalcone synthase, and chalcone isomerase .

Pharmacokinetics

This compound’s pharmacokinetics have been studied in rats, dogs, and humans . The studies included single-dose studies (oral and intravenous administration), multiple-dose studies, and an assessment of food-effects . The results show an insignificant influence of a high-fat diet and insignificant accumulation of the drugs after multiple dosing .

Result of Action

This compound has a wide range of positive effects on human health. It promotes carbohydrate metabolism, increases antioxidant defense, scavenges reactive oxygen species, modulates the activity of the immune system, and also has anti-cancer, anti-inflammatory, and anti-atherosclerotic effects . It can increase the concentration of antioxidant enzymes and inhibit metal chelation and various pro-oxidant enzymes .

Action Environment

Environmental factors, such as ultraviolet rays, pollution, radiation, smoking, and stress, can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors can potentially influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Naringenin interacts with various enzymes, proteins, and other biomolecules. It has been reported to inhibit various cancers via different mechanisms, including growth suppression of malignant cells, apoptosis induction and cell cycle arrest, and modulation of oxidative stress, inflammation, and angiogenesis . This compound also modulates the immune system’s response to autoantigens by influencing the growth and specialization of T cells, as well as cytokine signaling .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating different cellular signaling pathways, suppressing cytokine and growth factor production, and arresting the cell cycle . This compound’s antioxidant and anti-inflammatory properties protect cells from inflammation and cancer .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients by acting as effective alternative supplementary remedies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have a significant influence on high-fat diet and insignificant accumulation of the drugs after multiple dosing . This compound also shows remarkable stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to inhibit various cancers via different mechanisms

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized via the phenylpropanoid pathway, which is a ubiquitous and well-described plant secondary metabolite pathway . This compound biosynthesis begins with the enzymatic conversion of L-tyrosine by tyrosine ammonia lyase (TAL) to produce p-coumaric acid, which is then converted into its corresponding coenzyme A ester, coumaroyl-CoA .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a moderately absorbed biological macromolecule and can penetrate Caco-2 cells, mainly mediated by the active transport pathway involved in P-glycoprotein .

Subcellular Localization

This compound is primarily observed in the cytoplasm, cell wall, and nucleus of various tissue cells . The distinct localization patterns of this compound suggest the complexity of flavonoids biosynthesis in plants .

Activité Biologique

Naringenin, a flavonoid predominantly found in citrus fruits, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and antiviral effects, supported by various research findings and case studies.

1. Anticancer Activity

This compound exhibits broad-spectrum anticancer effects through multiple mechanisms. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer types.

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G0/G1 phase by regulating key proteins involved in cell cycle progression. For example, it upregulates p21 and downregulates Cyclin D1 and E in breast cancer cells (MDAMB-231 and BT-549) .

- Apoptosis Induction : In cervical cancer cells (HeLa), this compound enhances the expression of pro-apoptotic factors such as BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

- Inhibition of Signaling Pathways : this compound inhibits several critical signaling pathways associated with cancer progression, including PI3K/AKT/mTOR, NF-kB, and Wnt/β-catenin pathways .

Case Studies

- Breast Cancer : In a study involving triple-negative breast cancer cells, this compound treatment led to significant apoptosis and reduced tumor growth in vivo when combined with therapeutic agents .

- Lung Cancer : this compound was found to decrease the viability of non-small cell lung cancer cells by modulating the expression of VCAM-1 and activating miR-126 .

2. Anti-inflammatory Effects

This compound's anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.

Mechanisms

- Cyclooxygenase Inhibition : this compound inhibits COX-2 activity, leading to reduced synthesis of inflammatory mediators such as prostaglandins .

- Reduction of Oxidative Stress : By scavenging free radicals, this compound mitigates oxidative stress, which is often a precursor to inflammation .

3. Antioxidant Activity

This compound demonstrates potent antioxidant activity by neutralizing free radicals and enhancing the body’s antioxidant defenses.

Research Findings

- Studies indicate that this compound increases the levels of endogenous antioxidants such as glutathione and superoxide dismutase (SOD), thereby protecting cells from oxidative damage .

4. Antiviral Properties

Recent studies have highlighted this compound's potential against viral infections, particularly its efficacy against SARS-CoV-2.

Mechanisms

- Viral Replication Inhibition : this compound has been shown to interfere with viral replication processes by targeting viral proteases essential for the life cycle of SARS-CoV-2 .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVWIRXFELQLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274239 | |

| Record name | (+/-)-Naringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67604-48-2, 480-41-1 | |

| Record name | (±)-Naringenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67604-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naringenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naringenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Naringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.